

Laboratory Synthesis of (Rac)-Modipafant for Research Applications

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Compound of Interest		
Compound Name:	(Rac)-Modipafant	
Cat. No.:	B1677385	Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the laboratory synthesis of **(Rac)-Modipafant** (also known as UK-74,505), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. For research purposes, this protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of **(Rac)-Modipafant**. Furthermore, this note includes a summary of its biological activity and a diagram of the PAF receptor signaling pathway to provide a comprehensive resource for researchers.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Consequently, the development of PAFR antagonists is of significant interest for therapeutic and research applications. (Rac)-Modipafant is a highly selective and long-acting PAFR antagonist. Its synthesis, based on the Hantzsch dihydropyridine synthesis, provides a valuable tool for in vitro and in vivo studies of PAF-mediated signaling pathways.



Chemical Structure

Systematic Name: 4-(2-chlorophenyl)-1,4-dihydro-3-(ethoxycarbonyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl]-5-[N-(2-pyridyl)carbamoyl]pyridine

Molecular Formula: C34H29CIN6O3

Molecular Weight: 605.1 g/mol

Quantitative Data Summary

The biological activity of **(Rac)-Modipafant** has been evaluated in various assays. The following table summarizes key quantitative data for easy comparison.

Assay Condition	Test System	IC ₅₀ / ED ₅₀ Value	Reference
PAF-induced platelet aggregation (0.25 min preincubation)	Rabbit washed platelets	26.3 ± 0.88 nM	[1]
PAF-induced platelet aggregation (60 min preincubation)	Rabbit washed platelets	1.12 ± 0.04 nM	[1]
[³H]PAF binding (no preincubation)	Rabbit platelet membranes	14.7 ± 2.6 nM	[1]
PAF-induced hypotension	Rats (i.v.)	35 ± 5.8 μg/kg	[1]
PAF-induced cutaneous vascular permeability	Guinea pigs (p.o.)	0.37 ± 0.08 mg/kg	[1]
PAF-induced lethality (2 h post-dose)	Mice (p.o.)	0.26 ± 0.03 mg/kg	[1]
PAF-induced lethality (8 h post-dose)	Mice (p.o.)	1.33 ± 0.19 mg/kg	[1]



Experimental Protocols

The synthesis of **(Rac)-Modipafant** is achieved through a multi-component Hantzsch dihydropyridine synthesis. The following protocol is a general representation based on the established methodology. Researchers should refer to the primary literature for precise, detailed instructions.

Materials:

- Ethyl 4-(2-methylimidazo[4,5-c]pyridin-1-yl)benzoylacetate
- 2-Chlorobenzaldehyde
- 3-Amino-N-(2-pyridyl)crotonamide
- Ethanol
- Glacial Acetic Acid
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl 4-(2-methylimidazo[4,5-c]pyridin-1yl)benzoylacetate, 2-chlorobenzaldehyde, and 3-amino-N-(2-pyridyl)crotonamide.
- Solvent Addition: Add a suitable solvent, such as ethanol, to the flask to dissolve the reactants. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
- Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. The product may
 precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the
 solution under reduced pressure using a rotary evaporator.

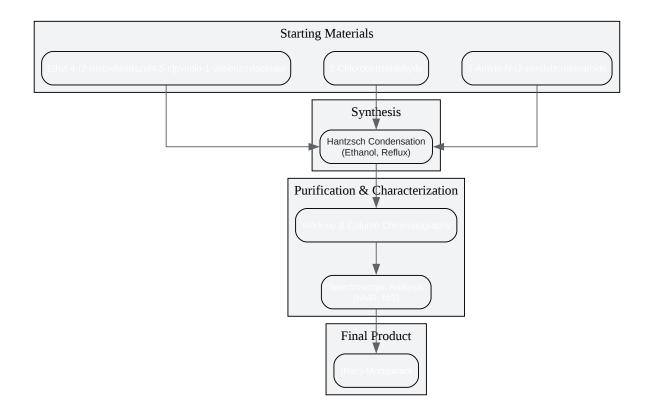


- Purification: The crude product is then purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (Rac)-Modipafant.
- Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis, to confirm its identity and purity.

Mandatory Visualizations Synthetic Workflow

The following diagram illustrates the general workflow for the Hantzsch synthesis of **(Rac)-Modipafant**.





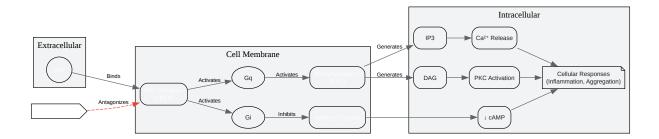
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Caption: Hantzsch synthesis workflow for (Rac)-Modipafant.

PAF Receptor Signaling Pathway

(Rac)-Modipafant acts as an antagonist at the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. The diagram below outlines the primary signaling cascades initiated by PAF binding to its receptor.





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Caption: PAF Receptor signaling pathway and the antagonistic action of Modipafant.

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References

- 1. Pharmacological profile of UK-74,505, a novel and selective PAF antagonist with potent and prolonged oral activity PubMed [pubmed.ncbi.nlm.nih.gov]
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